5-(1,2,3,4-Tetrahydronaphthalen-7-yl)-1,3,4-oxadiazole-2-carboxylic acid
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Overview
Description
5-(1,2,3,4-Tetrahydronaphthalen-7-yl)-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic compound that features a 1,3,4-oxadiazole ring fused with a tetrahydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2,3,4-Tetrahydronaphthalen-7-yl)-1,3,4-oxadiazole-2-carboxylic acid typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 7-(1,2,3,4-tetrahydronaphthalen-7-yl)hydrazine with carbon disulfide in the presence of a base, followed by oxidation to form the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(1,2,3,4-Tetrahydronaphthalen-7-yl)-1,3,4-oxadiazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agent used.
Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted oxadiazoles and reduced derivatives, which can have different functional groups attached to the oxadiazole ring .
Scientific Research Applications
5-(1,2,3,4-Tetrahydronaphthalen-7-yl)-1,3,4-oxadiazole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 5-(1,2,3,4-Tetrahydronaphthalen-7-yl)-1,3,4-oxadiazole-2-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-amine
- 5-tert-Butyl-1,3,4-oxadiazol-2-amine
- 4-(1,2,4-Oxadiazol-3-yl)-1,2,5-oxadiazol-3-amine
Uniqueness
5-(1,2,3,4-Tetrahydronaphthalen-7-yl)-1,3,4-oxadiazole-2-carboxylic acid is unique due to its tetrahydronaphthalene moiety, which imparts distinct steric and electronic properties. This makes it particularly interesting for developing new materials and bioactive compounds .
Properties
Molecular Formula |
C13H12N2O3 |
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Molecular Weight |
244.25 g/mol |
IUPAC Name |
5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazole-2-carboxylic acid |
InChI |
InChI=1S/C13H12N2O3/c16-13(17)12-15-14-11(18-12)10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2,(H,16,17) |
InChI Key |
LQDIWPUQRZBKBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)C(=O)O |
Origin of Product |
United States |
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